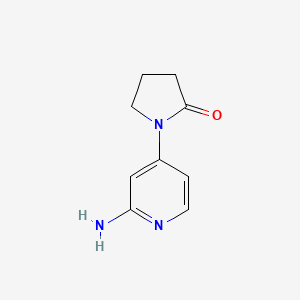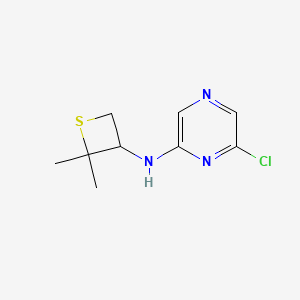![molecular formula C12H10N2O3 B12991274 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further steps to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the production of indole derivatives due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to multiple receptors, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their high anti-tumor activity.
1,2,3,4-Tetrahydrocarbazole: Used as a pharmaceutical intermediate.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-oxo-2,4a,9,9a-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-5,7,10,14H,(H,13,15)(H,16,17) |
InChI Key |
TYXGLUDYUOAYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2C1C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


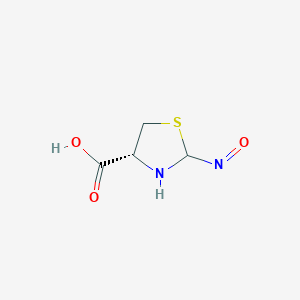
![2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)
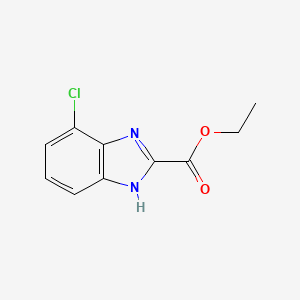
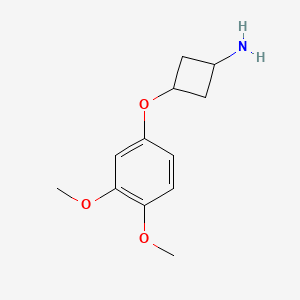
![Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B12991220.png)
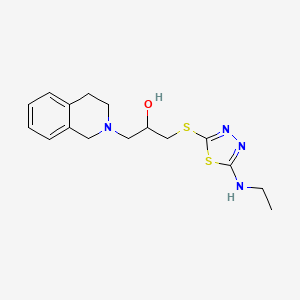
![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
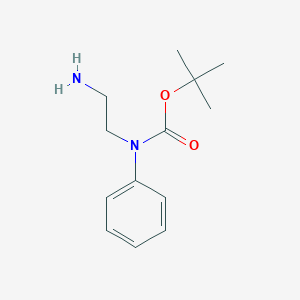
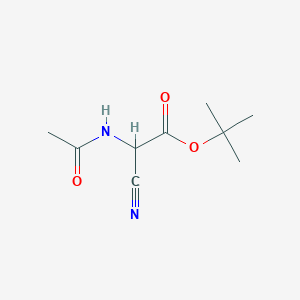
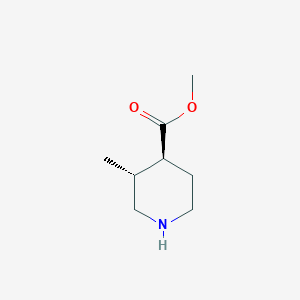
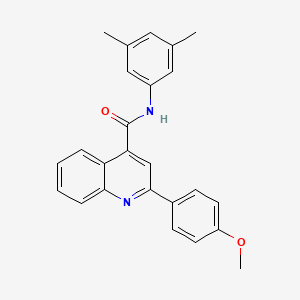
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
